molecular formula C8H4Cl4O2 B6317064 2,2-Dichloro-4-dichloromethyl-1,3-benzodioxole CAS No. 149045-76-1

2,2-Dichloro-4-dichloromethyl-1,3-benzodioxole

Cat. No. B6317064
CAS RN: 149045-76-1
M. Wt: 273.9 g/mol
InChI Key: XFERUUVIZCEXCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dichloro-4-dichloromethyl-1,3-benzodioxole (DCBD) is a synthetic compound that has been used in a variety of scientific research applications. It is a dioxole derivative of the benzodioxole class of compounds, which are known to exhibit a wide range of biological activities. DCBD has been studied extensively in the laboratory setting and is known to have a variety of biochemical and physiological effects. In

Mechanism of Action

2,2-Dichloro-4-dichloromethyl-1,3-benzodioxole is known to act as an agonist of certain G-protein coupled receptors, such as the serotonin receptor 5-HT2A. It is thought to bind to these receptors and activate them, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
2,2-Dichloro-4-dichloromethyl-1,3-benzodioxole has been shown to have a variety of biochemical and physiological effects. It has been found to have an effect on the release of neurotransmitters, such as dopamine and serotonin, as well as on the release of hormones, such as cortisol and adrenaline. It has also been found to have an effect on the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase.

Advantages and Limitations for Lab Experiments

2,2-Dichloro-4-dichloromethyl-1,3-benzodioxole has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, and the reaction can be carried out quickly and efficiently. Additionally, 2,2-Dichloro-4-dichloromethyl-1,3-benzodioxole is known to have a wide range of biological activities, which makes it useful for a variety of studies. One limitation is that 2,2-Dichloro-4-dichloromethyl-1,3-benzodioxole is not very stable, and it can degrade quickly when exposed to light or air. Additionally, 2,2-Dichloro-4-dichloromethyl-1,3-benzodioxole is known to have a relatively low affinity for certain G-protein coupled receptors, which can limit its usefulness in certain studies.

Future Directions

There are a number of potential future directions for the use of 2,2-Dichloro-4-dichloromethyl-1,3-benzodioxole in scientific research. One potential direction is the use of 2,2-Dichloro-4-dichloromethyl-1,3-benzodioxole to study the effects of certain drugs on the central nervous system. Additionally, 2,2-Dichloro-4-dichloromethyl-1,3-benzodioxole could be used to study the effects of environmental toxins on the body, as well as the effects of certain hormones on the body. Finally, 2,2-Dichloro-4-dichloromethyl-1,3-benzodioxole could be used to study the effects of certain enzymes, such as monoamine oxidase and acetylcholinesterase.

Synthesis Methods

2,2-Dichloro-4-dichloromethyl-1,3-benzodioxole can be synthesized through a variety of methods, including the reaction of 2,2-dichloro-4-chloromethyl-1,3-benzodioxole with a base in aqueous solution. This reaction produces an intermediate compound, which can then be reacted with a base to produce 2,2-Dichloro-4-dichloromethyl-1,3-benzodioxole. The reaction is typically carried out at temperatures between 50 and 80 degrees Celsius, and the reaction time is usually between 1 and 2 hours.

Scientific Research Applications

2,2-Dichloro-4-dichloromethyl-1,3-benzodioxole has been studied extensively in the laboratory setting and has been found to have a variety of applications in scientific research. It has been used in the study of the effects of drugs on the central nervous system, as well as in the study of the effects of environmental toxins on the body. 2,2-Dichloro-4-dichloromethyl-1,3-benzodioxole has also been used in the study of the effects of certain hormones on the body, such as estrogen and testosterone.

properties

IUPAC Name

2,2-dichloro-4-(dichloromethyl)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl4O2/c9-7(10)4-2-1-3-5-6(4)14-8(11,12)13-5/h1-3,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFERUUVIZCEXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(Cl)Cl)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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